![molecular formula C15H23NO3 B5140304 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that belongs to the family of morpholine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. MEM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine acts as a competitive antagonist at the NMDA receptor, binding to a specific site on the receptor and preventing the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor, which can have various effects on neuronal function. The exact mechanism of action of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The binding of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine to the NMDA receptor can have various biochemical and physiological effects on the brain. It has been shown to decrease the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward processing. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to decrease the activity of certain enzymes, such as protein kinase C, which are involved in signal transduction pathways in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine in scientific research is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One limitation of using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is its potential toxicity at high doses. It has been shown to cause neuronal damage and cell death in animal models, particularly at concentrations above 1 mM. Therefore, caution should be taken when using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine in laboratory experiments, and proper safety protocols should be followed.
将来の方向性
There are several future directions for research on 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of more selective NMDA receptor antagonists, which could have potential therapeutic applications in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine and its effects on neuronal function.
合成法
The synthesis of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 2-(2-methylphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine. The purity of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine can be improved through recrystallization or chromatography.
科学的研究の応用
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has been used as a tool in scientific research to study the function of neurotransmitter receptors in the brain. It has been shown to selectively bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has also been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14-4-2-3-5-15(14)19-13-12-18-11-8-16-6-9-17-10-7-16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKSTEODWBYFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

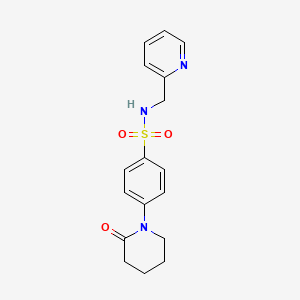
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
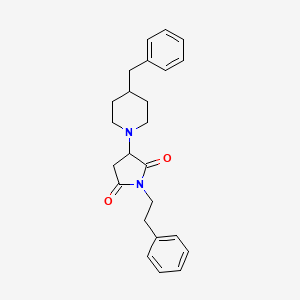
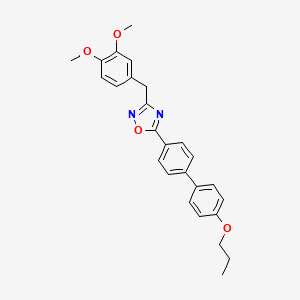
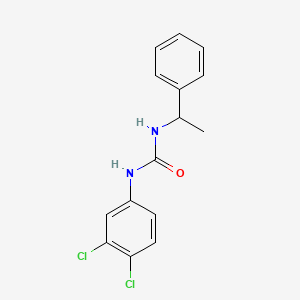
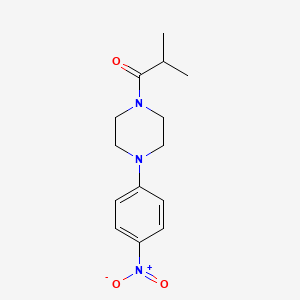
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)